Product packaging for 2-Bromo-4-formylpiperidine(Cat. No.:CAS No. 916791-91-8)

2-Bromo-4-formylpiperidine

Cat. No.: B1504573
CAS No.: 916791-91-8
M. Wt: 192.05 g/mol
InChI Key: OBTVKWZGYAFQFS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Formyl-Functionalized Piperidine (B6355638) Chemistry Research

The piperidine skeleton is a privileged structure in drug discovery, and its functionalization is a key strategy for developing new therapeutic agents. researchgate.netresearchgate.netajchem-a.com The presence of a halogen, such as bromine, on the piperidine ring offers a versatile handle for a variety of chemical transformations. Halogenated piperidines are explored as key intermediates and as final compounds, for instance, in the development of potential radiolabeled probes for imaging sigma-1 receptors in the brain. nih.govacs.org The bromine atom can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse substituents. Modern synthetic routes even utilize halogenated precursors, such as gem-dihalocyclopropanes, to construct the piperidine ring itself through ring-expansion reactions. rsc.org

The formyl group (an aldehyde) is one of the most versatile functional groups in organic synthesis. Its presence on a piperidine ring, as seen in the related compound piperidine-4-carbaldehyde (B112701), makes the molecule a valuable building block for creating a wide range of pharmaceuticals and agrochemicals. lookchem.com The aldehyde can undergo nucleophilic addition, reductive amination to form new C-N bonds, Wittig-type olefination to form C-C double bonds, and oxidation to a carboxylic acid. N-formylpiperidine, a related amide, is a widely used formylating agent in reactions with Grignard or organolithium reagents, underscoring the importance of the formyl moiety in this chemical class. ucc.ieorgsyn.org

Overview of Strategic Importance in Contemporary Organic Synthesis Research

The strategic importance of 2-Bromo-4-formylpiperidine lies in its nature as a bifunctional scaffold. It possesses two chemically distinct and orthogonally reactive sites: the C-Br bond and the C-H=O group. This allows for sequential and selective modifications, making it a potentially valuable intermediate for synthesizing complex, highly substituted piperidines.

For example, the formyl group could first be used in a reductive amination reaction to introduce a side chain, followed by a cross-coupling reaction at the bromo-substituted C-2 position to build a more complex molecular framework. This dual functionality is highly sought after in combinatorial chemistry and drug discovery for creating libraries of diverse compounds. While direct applications of this compound are not yet prominent in the literature, the utility of its isomers is well-documented. For instance, the protected isomer tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate is a key intermediate in the synthesis of CDK9 inhibitors and the anticancer drug Ibrutinib. researchgate.net This highlights the value of the bromo-formyl-piperidine motif in medicinal chemistry.

Historical Development of Research on Functionalized Piperidine Scaffolds

Research into piperidine chemistry has a long history, dating back to its first reported synthesis in 1850 by the hydrogenation of pyridine (B92270). wikipedia.org This method, the reduction of the aromatic pyridine ring, remains a cornerstone of piperidine synthesis. nih.gov Early methods often required harsh conditions, such as high pressures and temperatures with metal catalysts. nih.gov

Over the decades, the field has evolved significantly, with chemists developing a multitude of synthetic strategies to create functionalized piperidine rings. ajchem-a.comnih.gov These can be broadly categorized into two main approaches:

Ring Formation Reactions: Building the piperidine ring from acyclic precursors through various cyclization strategies, such as intramolecular Michael additions, aza-Diels-Alder reactions, and reductive aminations of dicarbonyl compounds. nih.gov

Functionalization of a Pre-existing Ring: Modifying a pre-formed pyridine or piperidine ring. This includes the classic hydrogenation of substituted pyridines, as well as more modern C-H activation and functionalization techniques that allow for the direct installation of substituents onto the saturated piperidine core. researchgate.net

The development has been driven by the need for greater efficiency, milder reaction conditions, and, crucially, stereoselectivity to access specific isomers required for pharmaceutical applications. nih.gov

Current Research Landscape and Emerging Trends for this compound

While this compound itself is not the subject of extensive current research, the trends in the broader field of piperidine synthesis are highly relevant to its potential. A major focus of modern research is the development of stereocontrolled synthetic methods to access complex, enantiomerically pure piperidine derivatives. escholarship.org

Recent advances include:

Asymmetric Catalysis: The use of chiral catalysts, such as rhodium-based systems, to perform enantioselective functionalization of pyridine precursors, providing access to highly enantioenriched 3-substituted piperidines for use in drugs like Niraparib. snnu.edu.cn

Novel Ring-Closing and Ring-Expansion Strategies: Researchers continue to devise innovative ways to construct the piperidine ring, such as the ring expansion of smaller halogenated aminocyclopropane derivatives. rsc.org

Application in Advanced Therapeutics: The core piperidine aldehyde structure is finding use in cutting-edge therapeutic modalities. For example, piperidine-4-carbaldehyde has been employed as a linker component in the development of Proteolysis-Targeting Chimeras (PROTACs), a new class of drugs designed to degrade specific target proteins. medchemexpress.com

The compound this compound, with its dual functionality, is well-positioned to be a valuable tool in these emerging areas. The bromine atom provides a site for introducing diversity via cross-coupling, while the aldehyde group can be used to attach the scaffold to other molecules, for instance, in the synthesis of novel PROTACs or other targeted drug conjugates.

Table 2: Examples of Functionalized Piperidine Scaffolds in Research
Compound ClassResearch ApplicationKey Functional GroupsReference
Halogenated 4-(phenoxymethyl)piperidinesPotential probes for sigma-1 receptorsN-iodopropenyl, 4-cyanophenoxy nih.gov
tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylateIntermediate for CDK9 inhibitors and Ibrutinib4-bromo, 4-formyl, N-Boc researchgate.net
3-ArylpiperidinesPrecursors to antipsychotic and anticancer drugs (e.g., Niraparib)3-aryl snnu.edu.cn
Piperidine-4-carbaldehydeLinker for PROTACs4-formyl medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10BrNO B1504573 2-Bromo-4-formylpiperidine CAS No. 916791-91-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916791-91-8

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

2-bromopiperidine-4-carbaldehyde

InChI

InChI=1S/C6H10BrNO/c7-6-3-5(4-9)1-2-8-6/h4-6,8H,1-3H2

InChI Key

OBTVKWZGYAFQFS-UHFFFAOYSA-N

SMILES

C1CNC(CC1C=O)Br

Canonical SMILES

C1CNC(CC1C=O)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 4 Formylpiperidine

Direct Functionalization Approaches

Direct functionalization involves taking a piperidine (B6355638) derivative and introducing the bromo and formyl groups in separate, sequential steps. The success of this approach hinges on the ability to control the position of each functional group's introduction, a challenge dictated by the inherent reactivity of the piperidine ring and the influence of protecting groups and existing substituents.

Bromination of Formylpiperidine Precursors

This approach begins with a 4-formylpiperidine derivative, typically protected on the nitrogen to modulate reactivity, followed by the introduction of a bromine atom. The primary challenge is to achieve selective bromination at the C-2 position over other positions like C-3 or the enolizable C-4 position.

While direct bromination of N-Boc-4-formylpiperidine with reagents like N-Bromosuccinimide (NBS) has been reported to yield 4-bromo-4-formylpiperidine derivatives, achieving C-2 bromination requires a different strategy. Plausible routes to achieve the desired C-2 bromination include:

Directed Metalation: The use of a directing group on the nitrogen, such as the tert-butoxycarbonyl (Boc) group, can facilitate lithiation at the C-2 position. Subsequent quenching of the resulting 2-lithiopiperidine intermediate with an electrophilic bromine source (e.g., Br₂, NBS) could install the bromine atom regioselectively.

Radical Bromination: Under radical conditions (e.g., NBS with a radical initiator like AIBN), bromination may occur at the C-2 position. However, this method can suffer from a lack of selectivity, potentially yielding a mixture of brominated isomers.

Catalyst-Controlled C-H Functionalization: Modern synthetic methods involving transition metal catalysis can offer high regioselectivity. Rhodium-catalyzed C-H insertion reactions, for instance, have been shown to selectively functionalize the C-2 position of N-Boc-piperidine. d-nb.infonih.govnih.gov While not a direct bromination, the introduction of a placeholder group at C-2 via this method, followed by a subsequent conversion to a bromide, represents a viable, albeit longer, pathway.

Formylation of Bromopiperidine Precursors

An alternative strategy involves starting with a 2-bromopiperidine derivative and introducing the formyl group at the C-4 position. This approach avoids the challenges of selective C-2 bromination but introduces the difficulty of functionalizing the C-4 position of an existing 2-substituted piperidine.

A common method for installing a formyl group is the reduction of a corresponding carboxylic acid ester. Therefore, a logical synthetic sequence would be:

Synthesis of a Precursor: Obtain or synthesize a suitable precursor, such as N-Boc-2-bromopiperidine-4-carboxylic acid methyl ester. The synthesis of related 2-substituted piperidine-4-carboxylic acids from amino acid derivatives has been established. researchgate.net

Partial Reduction: The ester can then be selectively reduced to the aldehyde using a sterically hindered reducing agent at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation, as it can stop the reduction at the aldehyde stage without proceeding to the alcohol. researchgate.netuta.edu

This multi-step approach offers a controllable, albeit indirect, route to the target compound.

Regioselective Functionalization Strategies

Achieving the desired 2,4-disubstitution pattern is a significant challenge of regioselectivity. The outcome of functionalization reactions on the piperidine ring is heavily influenced by the choice of protecting group on the nitrogen and the reaction conditions.

Catalyst and Protecting Group Control: Research has demonstrated that the site of C-H functionalization on a piperidine ring can be directed by the catalyst and the N-protecting group. For example, using N-Boc-piperidine with a Rh₂(R-TCPTAD)₄ catalyst can favor functionalization at the C-2 position. d-nb.infonih.govnih.gov In contrast, other combinations of protecting groups and catalysts can direct functionalization to the C-4 position. nih.govacs.org This catalyst-controlled selectivity provides a powerful tool for building the 2,4-disubstituted scaffold by installing one group, changing the conditions, and then installing the second group at the desired alternative position.

Directing Group Strategies: Another advanced strategy involves using a directing group attached to the piperidine ring itself. An aminoquinoline (AQ) auxiliary placed at the C-3 position has been shown to direct palladium-catalyzed C-H arylation specifically to the C-4 position, demonstrating high regiocontrol. acs.org A similar strategy could be envisioned where a directing group guides the installation of either the bromo or formyl precursor group.

StrategyReagents/CatalystPosition TargetedKey Principle
C-H FunctionalizationN-Boc-piperidine, Rh₂(R-TCPTAD)₄C-2Catalyst sterics and electronics favor reaction at the alpha position. d-nb.infonih.gov
C-H FunctionalizationN-α-oxoarylacetyl-piperidine, Rh₂(S-2-Cl-5-BrTPCP)₄C-4A different combination of protecting group and catalyst shifts selectivity to the C-4 position. nih.gov
Directed C-H ArylationC(3)-Aminoquinoline auxiliary, Pd(OAc)₂, K₂CO₃C-4A directing group at C-3 forces the reaction to occur at the adjacent C-4 position. acs.org

Stereoselective Functionalization Strategies

Once regiocontrol is established, controlling the stereochemistry (the cis/trans relationship between the C-2 and C-4 substituents) is the next critical step. Several methods have been developed for the diastereoselective synthesis of 2,4-disubstituted piperidines.

One effective strategy relies on the conformational bias of N-acylpiperidines. The "Paulson effect" describes how an acyl group on the nitrogen can force a C-2 substituent into an axial position to avoid steric strain. acs.org This conformational locking can then be exploited to direct the approach of a nucleophile or electrophile to the C-4 position from a specific face, thereby controlling the stereochemical outcome. By carefully choosing the order of reactions—introducing the C-2 substituent first versus the C-4 substituent first—it is possible to selectively generate either the cis or trans diastereomer of the 2,4-disubstituted product. acs.orgacs.orgnih.gov This methodology provides a powerful pathway to control the relative stereochemistry of the final 2-bromo-4-formylpiperidine.

De Novo Synthesis Strategies for Piperidine Core Formation

De novo strategies build the piperidine ring from acyclic starting materials. These methods are often highly versatile, allowing for the incorporation of desired substituents and stereocenters into the acyclic precursor, which are then carried into the final cyclic product.

Ring-Closing Reactions

Ring-closing metathesis (RCM) is a powerful and widely used reaction for the formation of cyclic systems, including piperidines. nih.govdrughunter.comorgsyn.org The synthesis of a this compound derivative via RCM would involve the following conceptual steps:

Precursor Synthesis: An acyclic N-protected diene precursor would be synthesized. This precursor must contain all the necessary atoms for the final ring, with the bromine atom and a protected formyl group (such as an acetal) positioned at the appropriate carbons.

Metathesis Reaction: The diene would be treated with a ruthenium-based metathesis catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst). The catalyst facilitates the formation of a new double bond between the two terminal alkene groups, closing the ring to form a tetrahydropyridine intermediate and releasing a small molecule byproduct (typically ethylene). orgsyn.org

Post-Cyclization Modification: The resulting double bond within the tetrahydropyridine ring would then be reduced (e.g., via catalytic hydrogenation) to yield the fully saturated piperidine ring. Finally, deprotection of the acetal would reveal the C-4 formyl group.

This de novo approach offers excellent control over the placement of substituents, as they are installed in the linear precursor before the ring is ever formed.

Multi-Component Reactions

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of highly functionalized piperidine scaffolds. researchgate.netnih.govresearchgate.net These reactions combine three or more starting materials in a single, one-pot operation to construct complex molecules, thereby increasing efficiency by reducing the number of synthetic steps and purification procedures. nih.gov

One prominent MCR for generating piperidine rings is the one-pot domino reaction involving β-ketoesters, aromatic aldehydes, and aromatic amines. researchgate.net This approach, often catalyzed by an agent like trimethylsilyl iodide (TMSI) in methanol, yields highly substituted piperidines in moderate to good yields. researchgate.net The reaction proceeds through a cascade mechanism that rapidly builds the heterocyclic core. nih.gov While a direct MCR synthesis for this compound is not prominently documented, these methodologies provide a foundational framework for designing such a convergent synthesis. The flexibility of MCRs allows for variation in the starting components, suggesting that appropriately substituted materials could potentially yield the target compound or its immediate precursors.

Table 1: Examples of Multi-Component Reactions for Piperidine Synthesis

Reaction Type Components Catalyst Product Type Reference
Domino Reaction β-ketoesters, Aromatic Aldehydes, Aromatic Amines TMSI Highly Functionalized Piperidines researchgate.net
Ugi Reaction Amine, Ketone/Aldehyde, Isocyanide, Carboxylic Acid - Bis-amide Scaffolds nih.govnih.gov
Diels-Alder based MCR Dienes, Dienophiles, etc. - Complex Piperidone Scaffolds researchgate.net

Asymmetric Synthesis Approaches

The synthesis of specific stereoisomers of substituted piperidines is crucial for their application in pharmaceuticals, where biological activity is often dependent on the precise three-dimensional arrangement of atoms. Asymmetric synthesis aims to control the stereochemistry of the product, leading to either enantiomerically enriched or diastereomerically pure compounds.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. For piperidine derivatives, this can be achieved using chiral auxiliaries, chiral catalysts, or by starting from a chiral pool of materials. researchgate.net For instance, the synthesis of chiral 2-substituted piperidines has been accomplished from easily accessible N-Cbz amino acid derivatives. researchgate.net

Organocatalysis represents a key strategy for enantioselective transformations. For example, diphenylprolinol silyl ether has been used as a catalyst in the asymmetric Michael reaction of nitroalkanes with α,β-unsaturated aldehydes, a reaction type that can be adapted to form chiral heterocyclic systems. semanticscholar.org While a specific enantioselective synthesis of this compound is not detailed in the available literature, these established methods for analogous structures provide a clear roadmap. A potential route could involve an asymmetric reaction to set the stereocenter at the C2 position early in the synthesis, followed by functionalization at the C4 position.

Diastereoselective synthesis is critical when a molecule contains multiple stereocenters, aiming to produce a single diastereomer out of several possibilities. This is often achieved by controlling the approach of a reagent to a substrate that already contains a chiral center. nih.gov

The synthesis of substituted piperidin-4-ols has been achieved with excellent diastereoselectivity through a one-pot sequence involving a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement. nih.gov Similarly, one-pot Ugi/nucleophilic substitution/N-acylation sequences have been developed for the diastereoselective synthesis of complex fused heterocyclic systems containing a piperazine-dione ring, achieving complete diastereoselectivity. nih.gov These methods highlight how reaction cascades can be designed to control the formation of multiple stereocenters in a single, efficient operation, a principle directly applicable to the synthesis of substituted this compound analogues. nih.govnih.gov

Table 2: Asymmetric Synthesis Approaches for Piperidine Analogues

Approach Method Key Feature Product Example Reference
Enantioselective Starting from chiral α-amino acids Enantiospecific route 2-Substituted piperidine-4-carboxylic acids researchgate.net
Enantioselective Ring-closing metathesis Use of chiral auxiliary (norephedrine) 2-Substituted-N-Boc-Δ-4,5-piperidines researchgate.net
Diastereoselective Gold-catalyzed cyclization/reduction High diastereoselectivity in ring formation Substituted Piperidin-4-ols nih.gov
Diastereoselective Ugi/Nucleophilic Substitution Sequence One-pot, complete diastereoselectivity Pyrrolopiperazine-2,6-diones nih.gov

Catalytic Methods in the Synthesis of this compound and its Analogues

Catalysis provides efficient and selective pathways for constructing complex molecular architectures. The use of catalysts can enable reactions under milder conditions, reduce waste, and provide access to chemical bonds that are otherwise difficult to form. mdpi.com

Transition metals, particularly palladium, rhodium, ruthenium, and nickel, are widely used to catalyze a variety of transformations crucial for the synthesis of heterocyclic compounds. nih.govnih.govliv.ac.uk These methods have had a significant impact on the development of new and highly efficient synthetic processes. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, in the synthesis of bisindole alkaloids, sequential Pd-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed as key steps to construct the core structure. nih.gov Such a strategy could be envisioned for introducing substituents onto a pre-formed piperidine ring.

Nickel-catalyzed intramolecular [4+2] cycloadditions of dienes with alkynes offer a mild and efficient alternative to thermal Diels-Alder reactions, particularly for unactivated systems. williams.edu This method allows for the construction of bicyclic systems containing a piperidine-like ring with high stereocontrol. williams.edu While direct application to this compound is not explicitly reported, the versatility of transition metal catalysis makes it a highly relevant and powerful approach for the synthesis of its complex analogues.

Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze chemical transformations, representing a powerful tool for asymmetric synthesis. In the context of piperidine synthesis, organocatalysts, particularly those derived from proline and other chiral amines, facilitate the construction of the piperidine ring with high levels of enantioselectivity. acs.orgnih.gov These catalysts typically operate by forming transient iminium or enamine intermediates, which then participate in key bond-forming reactions.

A common organocatalytic strategy for forming substituted piperidines is the domino Michael addition/aminalization process. acs.org This approach can construct the heterocyclic ring and establish multiple stereocenters in a single step. While a specific organocatalytic route to this compound is not extensively documented, a hypothetical pathway could involve the asymmetric Michael addition of an aldehyde to a nitrogen-containing acceptor, followed by cyclization and subsequent stereoselective bromination. The choice of catalyst is crucial for controlling the stereochemical outcome.

Table 1: Representative Organocatalysts for Piperidine Synthesis

Catalyst Type Example Relevant Transformation Potential Advantage
Prolinol Derivatives (S)-Diphenylprolinol silyl ether Domino Michael addition/cyclization acs.org High enantioselectivity
Primary Amine-Thiourea Dehydroabietic amine-based Michael addition of nitroalkanes researchgate.net Excellent stereocontrol

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radical intermediates under benign conditions. researchgate.netprinceton.edu This methodology relies on a photocatalyst, typically a ruthenium or iridium complex, that becomes a potent single-electron transfer (SET) agent upon irradiation with visible light. researchgate.netprinceton.edu

For the synthesis of a molecule like this compound, photoredox catalysis offers intriguing possibilities. A plausible strategy involves the generation of a radical from a suitable precursor, which could then undergo an intramolecular cyclization to form the piperidine ring. For instance, an excited-state photocatalyst could reduce an activated alkyl bromide to generate a carbon-centered radical, which then adds to a tethered alkene or imine to forge the heterocyclic core. researchgate.net This approach avoids the need for harsh radical initiators and often proceeds at room temperature. princeton.edu The subsequent introduction of the formyl and bromo groups would complete the synthesis.

Table 2: Typical Conditions for Photoredox-Mediated Heterocycle Synthesis

Component Example Function Reference
Photocatalyst Ir(ppy)₃ Absorbs visible light, initiates SET researchgate.net
Light Source Household LED or CFL bulb Photoexcitation of the catalyst princeton.edu
Substrate Activated Alkyl Bromide Radical precursor researchgate.net

Biocatalysis

Biocatalysis leverages the high selectivity of enzymes to perform specific chemical transformations. rsc.org This approach is characterized by mild reaction conditions (aqueous media, ambient temperature) and exceptional chemo-, regio-, and stereoselectivity. researchgate.net For synthesizing a functionalized piperidine, several classes of enzymes could be employed in a chemoenzymatic route.

Halogenating Enzymes : Flavin-dependent halogenases or haloperoxidases could be used for the regioselective introduction of the bromine atom onto a pre-formed piperidine ring or a linear precursor. nih.gov This enzymatic halogenation bypasses the use of hazardous molecular halogens and offers precise control over the site of bromination.

Transaminases (ATAs) : Transaminases are highly effective for the asymmetric synthesis of chiral amines from ketones. researchgate.netnih.gov An ω-halo-ketone could be aminated using an ATA to produce a chiral amino-halide, a key intermediate that can subsequently cyclize to form the chiral piperidine skeleton.

Hydroxylases : Engineered hydroxylase enzymes can introduce hydroxyl groups at specific C-H bonds of piperidine precursors. chemistryviews.org This functionality can then be further manipulated, for example, by oxidation to the required formyl group.

Combining these enzymatic steps with traditional chemical reactions or other catalytic methods can create highly efficient and selective synthetic pathways. chemistryviews.orgchemrxiv.org

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. samipubco.commdpi.com The synthesis of this compound can be made more sustainable by incorporating these principles.

Biocatalysis is inherently a green methodology, utilizing biodegradable catalysts in aqueous media under mild conditions, thus minimizing energy consumption and waste. researchgate.netsamipubco.com Similarly, organocatalysis avoids the use of toxic heavy metals. Photoredox catalysis is also considered a green approach as it uses visible light, an abundant energy source, and often allows reactions to proceed at room temperature, reducing the energy footprint. princeton.edu

A key focus of green chemistry is the reduction of waste, often measured by the E-factor (mass of waste / mass of product). Catalytic methods, in general, significantly lower the E-factor compared to stoichiometric reactions by reducing the amount of reagents needed. researchgate.net The use of safer, biodegradable solvents or even solvent-free reaction conditions further enhances the green credentials of a synthetic route. mdpi.comejcmpr.com

Synthetic Route Optimization and Yield Enhancement

Optimization of such a linear sequence could involve:

Reagent Screening : Evaluating different oxidizing and brominating agents to improve the yield and selectivity of individual steps.

Condition Optimization : Systematically adjusting parameters like temperature, solvent, and reaction time. For instance, screening various solvents in catalytic reactions can significantly impact yield and enantioselectivity. beilstein-journals.org

Table 3: Comparison of Synthetic Approaches

Approach Key Features Potential for Optimization
Traditional Linear Synthesis Stepwise functional group manipulation (protection, oxidation, bromination) researchgate.net Screening of reagents and conditions for each step.
Organocatalytic Route Asymmetric cyclization; potential for one-pot procedures. acs.org Catalyst design and tuning; optimization of reaction parameters (solvent, temperature). beilstein-journals.org
Biocatalytic Route High selectivity; mild, green conditions. rsc.orgresearchgate.net Enzyme engineering and screening; process optimization for substrate loading.

| Photoredox Catalysis Route | Radical-mediated cyclization; mild conditions. researchgate.net | Screening of photocatalysts, light sources, and additives. |

Based on the available scientific literature, a detailed article on the specific chemical transformations of "this compound" as requested cannot be generated. The search for documented reactions involving this particular compound, including nucleophilic substitutions, eliminations, interactions with organometallic reagents, reductions, and oxidations, did not yield specific results.

The compound tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate, a related structure where the piperidine nitrogen is protected and both the bromo and formyl groups are attached to the 4th carbon, has been synthesized as a key intermediate for producing CDK9 inhibitors and Ibrutinib researchgate.net. However, this is a different constitutional isomer from this compound, and information regarding its subsequent chemical reactivity as per the requested outline is not available in the provided search results.

General principles of organic chemistry would allow for predictions about the reactivity of the functional groups present in this compound. For instance, the bromine atom at the C-2 position, being alpha to the nitrogen, would be susceptible to nucleophilic substitution and elimination reactions. The formyl group at the C-4 position could undergo reduction to an alcohol or oxidation to a carboxylic acid. However, without specific studies on this molecule, any discussion would be speculative and not based on documented research findings.

Therefore, there is insufficient data in the provided search results to create a scientifically accurate and thorough article that adheres to the detailed outline provided in the user's request.

Reactivity and Chemical Transformations of 2 Bromo 4 Formylpiperidine

Reactions at the Formyl Group

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

The formyl group at the C-4 position of 2-Bromo-4-formylpiperidine is a prime site for carbon-carbon bond formation via condensation reactions. These reactions involve the nucleophilic addition to the aldehyde's carbonyl group, typically followed by a dehydration step.

The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene group (e.g., malonic acid, diethyl malonate, cyanoacetic acid), catalyzed by a weak base. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.org Interestingly, piperidine (B6355638) itself is often employed as a catalyst for this transformation. researchgate.netresearchgate.net In the case of this compound, the intramolecular secondary amine could potentially influence the reaction, although an external catalyst is generally used. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is suitable for reactants with carboxylic acid groups, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

The Aldol condensation occurs between the aldehyde and an enol or enolate ion derived from another carbonyl compound. rsc.org This reaction leads to the formation of a β-hydroxy aldehyde or ketone, which can subsequently dehydrate to an α,β-unsaturated carbonyl compound. The reactivity of the formyl group in this compound makes it a suitable electrophile for this transformation.

These reactions are fundamental in extending the carbon skeleton and introducing new functional groups, as illustrated in the following table.

Reaction TypeActive Methylene Compound / Enolate SourceCatalyst/ConditionsExpected Product Structure
Knoevenagel Diethyl malonatePiperidine, Benzene, 80°C2-Bromo-4-(2,2-bis(ethoxycarbonyl)vinyl)piperidine
Knoevenagel MalononitrileTiCl₄/Pyridine2-Bromo-4-(2,2-dicyanovinyl)piperidine
Aldol Acetone (forms enolate)NaOH (aq)2-Bromo-4-(3-oxobut-1-en-1-yl)piperidine
Claisen-Schmidt AcetophenoneNaOH, Ethanol2-Bromo-4-(3-oxo-3-phenylprop-1-en-1-yl)piperidine

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones. libretexts.org It provides a high degree of control over the location of the newly formed double bond, which is a significant advantage over other methods like alcohol dehydration. libretexts.org The reaction involves a phosphonium ylide, also known as a Wittig reagent, which reacts with the aldehyde functionality of this compound to yield an alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com

The mechanism proceeds through the formation of a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently decomposes to give the final alkene and the stable triphenylphosphine oxide, the latter being the driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Non-stabilized ylides (where the R group is alkyl) are more reactive and typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and generally yield (E)-alkenes as the major product. organic-chemistry.org

Related olefination reactions, such as the Horner-Wadsworth-Emmons reaction, use phosphonate carbanions and often favor the formation of (E)-alkenes, offering complementary stereoselectivity.

Ylide (Ph₃P=CHR)Ylide TypeExpected Major Alkene Product
Methylenetriphenylphosphorane (Ph₃P=CH₂)Non-stabilized2-Bromo-4-vinylpiperidine
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)Non-stabilized2-Bromo-4-(prop-1-en-1-yl)piperidine (Z-isomer)
(Methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me)StabilizedMethyl 3-(2-bromopiperidin-4-yl)acrylate (E-isomer)
Benzylidenetriphenylphosphorane (Ph₃P=CHPh)Semi-stabilized2-Bromo-4-styrylpiperidine

Transformations of the Piperidine Ring System

The piperidine scaffold itself can be subjected to various chemical transformations, primarily involving functionalization of the nitrogen atom or modifications to the ring structure.

Nitrogen Functionalization (Alkylation, Acylation)

The secondary amine in the this compound ring is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions. These transformations are crucial for introducing a wide variety of substituents, modulating the compound's biological activity and physicochemical properties.

N-Alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the generated acid. nih.gov Reductive amination is another common method for N-alkylation.

N-Acylation involves the reaction of the piperidine with an acylating agent such as an acyl chloride or an acid anhydride. This reaction is usually rapid and leads to the formation of a stable amide linkage.

The choice of reagents and reaction conditions allows for the synthesis of a diverse library of N-substituted piperidine derivatives.

Reaction TypeReagentConditionsProduct Class
N-Alkylation Benzyl bromide, K₂CO₃Acetonitrile (B52724), refluxN-Benzyl-2-bromo-4-formylpiperidine
N-Alkylation Ethyl iodide, Et₃NDichloromethaneN-Ethyl-2-bromo-4-formylpiperidine
N-Acylation Acetyl chloride, PyridineDichloromethane, 0°C1-Acetyl-2-bromo-4-formylpiperidine
N-Acylation Benzoic anhydride-1-Benzoyl-2-bromo-4-formylpiperidine
N-Sulfonylation Tosyl chloride, Et₃NTetrahydrofuran1-Tosyl-2-bromo-4-formylpiperidine

Ring Modifications (e.g., Dearomatization, Ring Expansion/Contraction)

While reactions that modify the core of a pre-formed this compound ring (like expansion or contraction) are not widely documented, the synthesis of the substituted piperidine scaffold itself often relies on the modification of aromatic precursors. The dearomatization of pyridine derivatives is a powerful strategy for accessing stereochemically complex piperidines. nih.govacs.org

Catalytic stereoselective dearomatization can be achieved through several methods:

Catalytic Hydrogenation: Pyridinium salts can be hydrogenated to yield piperidines. This method can provide access to all-cis-substituted piperidines with high diastereoselectivity. huji.ac.il

Chemo-enzymatic Dearomatization: Combining chemical synthesis with biocatalysis offers a highly efficient approach for the asymmetric dearomatization of activated pyridines, yielding stereo-enriched piperidines. nih.govacs.org

Transition-Metal Catalysis: Various transition metal catalysts can be employed for the dearomatization of pyridines, often with excellent yield, regioselectivity, and enantioselectivity. digitellinc.commdpi.com

These methods allow for the construction of the piperidine ring with desired substituents and stereochemistry, which could be precursors to this compound. nih.gov

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly efficient tools for generating molecular complexity. researchgate.net The aldehyde functionality of this compound makes it an ideal candidate for participation in several well-known MCRs.

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.gov By using this compound as the aldehyde component, complex structures incorporating the piperidine motif can be rapidly assembled.

Similarly, the Groebke-Blackburn-Bienaymé reaction (GBBR) is a three-component reaction of an aldehyde, an isocyanide, and an amidine to synthesize fused imidazole bridgehead nitrogen heterocycles. nih.gov The participation of this compound would lead to products with significant therapeutic potential. These reactions highlight the utility of this piperidine derivative in diversity-oriented synthesis for drug discovery. researchgate.net

Chemo- and Regioselectivity in Complex Transformations

The presence of multiple distinct functional groups in this compound necessitates careful consideration of chemo- and regioselectivity in its transformations. The molecule contains three primary reactive sites:

The Formyl Group: An electrophilic center susceptible to nucleophilic attack. Reactions like condensation, Wittig olefination, and MCRs occur selectively at this position under appropriate conditions.

The Secondary Amine: A nucleophilic and basic center. It is the primary site for N-alkylation and N-acylation. Under basic conditions required for ylide formation in a Wittig reaction, the amine would be deprotonated, but the subsequent reaction occurs at the aldehyde.

The Carbon-Bromine Bond: The C-2 carbon is an electrophilic site, and the bromine is a good leaving group. This site could potentially participate in nucleophilic substitution reactions or be a handle for organometallic cross-coupling reactions, although this generally requires harsher conditions than reactions at the other two sites.

Chemoselectivity can be readily achieved by choosing appropriate reagents. For instance, phosphonium ylides will react exclusively with the aldehyde and not the secondary amine. Similarly, alkyl halides under basic conditions will preferentially alkylate the more nucleophilic nitrogen atom. Regioselectivity becomes critical in intramolecular reactions or when the molecule is subjected to conditions that could activate multiple sites. The distinct electronic nature and reactivity of each functional group allow for a high degree of control in synthetic planning, enabling the molecule to be selectively elaborated at a desired position.

Radical Reactions and Mechanistic Insights

While specific studies on the radical reactions of this compound are not extensively documented in publicly available literature, its structure, featuring an α-bromo aldehyde on a piperidine ring, suggests a rich potential for a variety of radical-mediated transformations. The principles of radical chemistry allow for predictions of its reactivity based on analogous systems, including α-bromo carbonyl compounds and bromo-N-heterocycles.

The initiation of radical reactions involving this compound would likely commence with the homolytic cleavage of the C-Br bond. This can be achieved using traditional radical initiators such as azobisisobutyronitrile (AIBN) upon heating or photochemically. The process would generate a key intermediate: a carbon-centered radical at the α-position to the formyl group.

Once formed, this radical intermediate can participate in several reaction pathways.

Intramolecular Cyclization:

A highly probable reaction pathway for the α-formylpiperidine radical is an intramolecular cyclization. Radical reactions are kinetically controlled and are a powerful method for the formation of 5-membered rings. Depending on the reaction conditions and the desired product, different cyclization modes, such as 5-exo-trig or 6-endo-trig, could be envisioned, although 5-exo cyclizations are generally favored. For instance, the radical could attack the nitrogen atom of the piperidine ring, leading to the formation of a bicyclic product. The stereochemical outcome of such cyclizations would be influenced by the conformation of the piperidine ring and the substituents present.

Intermolecular Reactions:

Alternatively, the radical intermediate can be trapped by a variety of radical acceptors in intermolecular reactions. These reactions could include:

Atom Transfer Radical Addition (ATRA): The radical can add to an alkene, followed by abstraction of a halogen atom from another molecule of this compound or a different halogen source to propagate the radical chain.

Reductive Dehalogenation: In the presence of a suitable hydrogen donor, such as tributyltin hydride (Bu3SnH), the bromine atom can be replaced by a hydrogen atom. This dehalogenation process proceeds via a radical chain mechanism.

Acyl Radical Formation: A bromine radical, potentially generated from the homolysis of NBS, can abstract the aldehydic hydrogen to form an acyl radical. This acyl radical could then participate in various C-C bond-forming reactions.

Mechanistic Considerations:

The mechanisms of these radical reactions would follow the classic steps of initiation, propagation, and termination. The regioselectivity and stereoselectivity of the reactions would be governed by factors such as the stability of the radical intermediates and transition states, as well as steric effects. For instance, in intramolecular cyclizations, the formation of the thermodynamically more stable ring system is generally preferred.

The following table summarizes potential radical reactions based on the reactivity of analogous compounds.

Reaction TypeReagents and ConditionsPlausible Product(s)Mechanistic Notes
Intramolecular Radical Cyclization AIBN, Bu3SnH, Benzene, refluxBicyclic piperidine derivativesFormation of an α-formyl radical followed by intramolecular cyclization onto the piperidine nitrogen or another part of the molecule.
Reductive Dehalogenation Bu3SnH, AIBN, Toluene, reflux4-FormylpiperidineA classic radical chain reaction involving abstraction of the bromine atom by a stannyl radical, followed by hydrogen abstraction from Bu3SnH.
Atom Transfer Radical Addition (ATRA) Alkene, Initiator (e.g., AIBN)Adduct of this compound and the alkeneThe α-formyl radical adds across the double bond of the alkene, followed by halogen atom transfer to propagate the chain.
Acyl Radical Formation and Trapping NBS, light or heat; radical trap (e.g., alkene)Carbonyl-containing adductsAbstraction of the aldehydic hydrogen by a bromine radical generates an acyl radical, which can then be trapped by an external agent. nih.gov

Applications in Advanced Organic Synthesis Research

2-Bromo-4-formylpiperidine as a Versatile Synthetic Building Block

This compound is considered a highly versatile synthetic building block due to the presence of two distinct and reactive functional groups on its piperidine (B6355638) scaffold: a bromine atom at the 2-position and a formyl (aldehyde) group at the 4-position. This bifunctionality allows for a variety of selective chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular frameworks.

The aldehyde group is susceptible to a wide range of nucleophilic additions and reductive aminations, providing a handle for chain extension or the introduction of new functional groups. The bromine atom, on the other hand, can participate in nucleophilic substitution or cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The ability to perform selective and sequential reactions on these two functional groups makes this compound a valuable tool for creating a library of substituted piperidine derivatives. Often, the piperidine nitrogen is protected, for instance as a tert-butyl carbamate (B1207046) (Boc), to prevent its interference in reactions and to enhance the stability and solubility of the intermediate.

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The strategic placement of the bromo and formyl groups on the piperidine ring makes this compound an excellent precursor for the synthesis of more complex nitrogen-containing heterocyclic systems. nih.gov The development of new methods for synthesizing substituted piperidines is a significant focus in modern organic chemistry. nih.gov The dual reactivity of this compound can be exploited to construct fused or spirocyclic ring systems. For example, the formyl group can undergo condensation reactions with various dinucleophiles to form a new heterocyclic ring fused to the piperidine core. Subsequently, the bromine atom can be used as a handle for further intramolecular cyclization, leading to rigid, polycyclic structures that are often found in biologically active alkaloids.

Intermediate in Complex Molecular Architectures Synthesis

The utility of this compound extends to its role as a key intermediate in the assembly of intricate molecular architectures, including the core structures of natural products and bioactive molecules.

The piperidine skeleton is a common core in numerous natural products, particularly in the alkaloid family. While direct synthesis of natural products using this compound is not extensively documented in publicly available literature, its structure makes it an ideal starting point for such endeavors. Synthetic strategies can be envisioned where the formyl and bromo groups are sequentially elaborated to build the complex substitution patterns found in nature. For instance, the synthesis of pyrrolizidine (B1209537) alkaloids involves the use of bifunctional precursors to construct the characteristic bicyclic core, illustrating a similar synthetic strategy that could be applied using this compound for piperidine-based alkaloids.

A significant application of this compound is in the synthesis of scaffolds for bioactive molecules. A protected form of the compound, tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate, has been identified as a key intermediate in the synthesis of Cyclin-Dependent Kinase 9 (CDK9) inhibitors and Ibrutinib. researchgate.net CDK9 inhibitors are being investigated for the treatment of cancers due to their ability to reinstate apoptosis (programmed cell death) in cancer cells. researchgate.net Ibrutinib is a well-established drug used for treating certain types of cancer, such as mantle cell lymphoma and chronic lymphocytic leukemia. researchgate.net The synthesis of these complex therapeutic agents relies on the piperidine core provided by this key intermediate. researchgate.net

Table 1: Application in Bioactive Molecule Synthesis

Target Molecule Class Intermediate Compound Therapeutic Area Source
CDK9 Inhibitors tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate Oncology researchgate.net

Role in Stereocontrolled Synthesis of Chiral Compounds

The synthesis of piperidine derivatives with specific stereochemistry is crucial, as the 3D arrangement of atoms often dictates biological activity. This compound possesses multiple stereocenters, and its synthesis and subsequent reactions can be conducted in a stereocontrolled manner. Methodologies for the stereoselective synthesis of substituted piperidin-4-ols demonstrate that it is possible to control the diastereoselectivity of reactions on the piperidine ring, achieving high selectivity for specific isomers. nih.gov Similar principles can be applied to reactions involving the formyl and bromo groups of this compound. By choosing appropriate chiral catalysts or auxiliaries, chemists can direct the outcome of reactions to favor the formation of a single desired stereoisomer, which is a critical aspect in the development of chiral drugs.

Contributions to Retrosynthetic Analysis of Complex Targets

Retrosynthetic analysis is a technique used by chemists to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. In the retrosynthetic analysis of a complex target containing a 2,4-disubstituted piperidine ring, this compound represents a powerful and strategic disconnection point.

The presence of this specific building block in a synthetic plan allows for the logical disconnection of two different side chains or ring systems from the piperidine core. The formyl group suggests a disconnection via reactions like Wittig, aldol (B89426), or reductive amination, while the bromo group points to a disconnection through a substitution or cross-coupling reaction. By identifying this compound (or its protected form) as a key intermediate, the synthetic challenge is significantly simplified, breaking down a complex target into more manageable and readily accessible subunits. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
This compound
tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate
Ibrutinib
Piperidine

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule, which in turn govern its geometry, stability, and reactivity. For 2-Bromo-4-formylpiperidine, these calculations would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

The primary outputs of these calculations provide a detailed picture of the molecule's electronic landscape:

Molecular Geometry Optimization: The first step involves finding the lowest energy three-dimensional arrangement of atoms. Using a functional like B3LYP with a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles for the most stable conformation of this compound would be determined.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule. nih.gov For this compound, the MEP surface would highlight electron-rich regions (negative potential), likely around the oxygen atom of the formyl group and the nitrogen atom, making them susceptible to electrophilic attack. nih.gov Conversely, electron-deficient regions (positive potential) would be expected around the acidic protons, indicating sites for nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. nih.gov This analysis would quantify the atomic charges on each atom in this compound, revealing the polarization of bonds such as C-Br, C=O, and C-N.

Table 1: Illustrative Electronic Properties from DFT Calculations
PropertyDescriptionPredicted Information for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Would likely be localized on the nitrogen and bromine atoms.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Would likely be centered on the formyl group's π* orbital.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and reactivity.A moderate gap would be expected, indicating a relatively stable but reactive molecule.
Dipole Moment A measure of the overall polarity of the molecule.A significant dipole moment would be predicted due to the polar C-Br, C=O, and C-N bonds.

Conformational Analysis and Energy Minima

Conformational analysis of this compound would involve identifying all possible stereoisomers and their respective stable conformations. The piperidine (B6355638) ring can exist in two primary chair conformations that interconvert via a ring-flip. For each chair form, a substituent can be in either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

Studies on 4-substituted piperidines have shown that the conformational free energies are very similar to those of analogous cyclohexanes. nih.gov The preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, or "A-value." A larger A-value indicates a stronger preference for the equatorial position to avoid steric clashes (1,3-diaxial interactions).

For this compound, several factors would be considered:

4-Formyl Group: The formyl group (-CHO) is of moderate size and would have a preference for the equatorial position to minimize steric hindrance with the axial hydrogens on the ring.

2-Bromo Group: The bromine atom also prefers an equatorial position. However, in the case of 2-substituted piperidines, allylic strain can influence this preference, sometimes favoring the axial position, especially if the nitrogen is acylated or bonded to an sp2-hybridized atom. nih.gov

Stereoisomers: The molecule has two stereocenters (at C2 and C4), leading to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). Each of these will have its own set of conformational energy minima.

Computational methods, such as molecular mechanics or DFT, would be used to calculate the relative energies of these different conformations to identify the global energy minimum. nih.gov The calculations would reveal the most stable arrangement of the substituents on the piperidine ring.

Table 2: Conformational Free Energies (A-values) for Substituents on a Six-Membered Ring
SubstituentA-value (kcal/mol)Predicted Preference for this compound
-Br (Bromo) ~0.38 - 0.62Strong preference for the equatorial position.
-CHO (Formyl) ~0.7Strong preference for the equatorial position.
-CH3 (Methyl) ~1.7(Reference for a common alkyl group)

Note: A-values can vary slightly depending on the system and solvent.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathway of a chemical reaction, known as the reaction mechanism. This involves mapping the potential energy surface of the reaction to identify reactants, products, intermediates, and, most importantly, transition states.

For this compound, computational studies could elucidate mechanisms for reactions such as:

Nucleophilic Substitution at C2: The bromine at the 2-position is a leaving group. A computational study could model its substitution by a nucleophile, determining whether the reaction proceeds via an SN1 or SN2 mechanism. Calculations would involve locating the transition state structure and calculating the activation energy barrier, which is the energy required to reach the transition state. mdpi.com

Reactions of the Formyl Group: The aldehyde at the 4-position can undergo various reactions, such as nucleophilic addition or reduction. Computational modeling could predict the stereoselectivity of such reactions, for instance, by calculating the energy barriers for attack from the axial versus the equatorial face of the molecule.

The general workflow for such a study involves:

Geometry Optimization: Optimizing the structures of the reactants, products, and any proposed intermediates.

Transition State Search: Locating the transition state structure connecting reactants to products. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Performing vibrational frequency calculations to confirm the nature of the stationary points (reactants and products have all positive frequencies, while transition states have exactly one imaginary frequency).

Reaction Pathway Following: Using methods like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the desired reactants and products.

Prediction of Reactivity and Selectivity

Computational chemistry allows for the prediction of how and where a molecule is most likely to react. This is achieved by analyzing the electronic structure calculated via quantum chemical methods.

For this compound, several descriptors of reactivity can be calculated:

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They help identify the most electrophilic (prone to nucleophilic attack) and nucleophilic (prone to electrophilic attack) sites in the molecule. nih.gov For this compound, the carbon of the formyl group would be predicted as a primary electrophilic site, while the nitrogen and oxygen atoms would be primary nucleophilic sites.

Dual Descriptor: This is a more refined tool that can distinguish between sites that are simultaneously electrophilic and nucleophilic.

Atomic Charges: As determined by NBO or other population analyses, atomic charges can provide a simpler, more intuitive guide to reactivity. Sites with a large positive charge are likely electrophilic, while those with a large negative charge are nucleophilic.

These theoretical predictions can guide synthetic chemists in choosing appropriate reagents and reaction conditions to achieve a desired chemical transformation with high selectivity. For instance, by comparing the calculated reactivity of the C2 (bearing the bromine) and C4 (bearing the formyl group) positions, one could predict whether a given nucleophile would preferentially attack one site over the other.

Table 3: Conceptual Reactivity Site Ranking for this compound
Atomic SitePredicted Reactivity TypeTheoretical Basis
Formyl Carbon (C of CHO) ElectrophilicHigh positive atomic charge; high value of the Fukui function for nucleophilic attack.
Carbon at Position 2 (C-Br) ElectrophilicPolarized C-Br bond makes it susceptible to nucleophilic substitution.
Nitrogen Atom NucleophilicLone pair of electrons; negative electrostatic potential.
Formyl Oxygen (O of CHO) NucleophilicLone pairs of electrons; high negative atomic charge.

Spectroscopic Property Prediction (Theoretical)

Computational methods can accurately predict various types of spectra, which is invaluable for structure elucidation and for confirming the identity of a synthesized compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common and highly useful application of computational chemistry. The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. researchgate.net The process is as follows:

A conformational search is performed to identify all low-energy conformers of the molecule.

The geometry of each conformer is optimized.

The NMR shielding tensors are calculated for each conformer.

The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the spectra of the individual conformers. nih.gov Solvent effects are often included using a Polarizable Continuum Model (PCM) to improve accuracy. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. The frequencies and intensities of the vibrational modes (e.g., C=O stretch, N-H stretch, C-Br stretch) can be calculated and compared to experimental data to aid in functional group identification.

These theoretical predictions are particularly useful for distinguishing between different isomers, as their spectra are often subtly but measurably different.

Table 4: Illustrative Comparison of Theoretical vs. Experimental NMR Shifts
AtomTheoretical ¹³C Shift (ppm) (Illustrative)Experimental ¹³C Shift (ppm) (Hypothetical)Theoretical ¹H Shift (ppm) (Illustrative)Experimental ¹H Shift (ppm) (Hypothetical)
Formyl C=O 195.2194.5--
Formyl H --9.659.70
C2-H --4.104.15
C2 55.855.1--
C4 48.347.9--

Note: This table is for illustrative purposes only, demonstrating the typical output and accuracy of such calculations. Actual values would require a specific computational study.

Ligand-Binding Predictions and Interactions (Theoretical Modeling)

If this compound is being investigated as a potential drug candidate or bioactive molecule, theoretical modeling can be used to predict how it might bind to a biological target, such as a protein or enzyme. The primary method for this is molecular docking.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor) to form a stable complex. nih.gov The process involves:

Preparation: Obtaining or generating 3D structures of the ligand (this compound) and the receptor protein.

Docking Simulation: Placing the ligand in the active site of the receptor and exploring various binding poses (orientations and conformations).

Scoring: Using a scoring function to estimate the binding affinity (often expressed as a binding energy) for each pose. The pose with the best score is predicted to be the most likely binding mode.

The results of a docking study can provide valuable insights:

Binding Affinity: A numerical score that estimates the strength of the ligand-receptor interaction. Lower binding energies typically indicate stronger binding. nih.gov

Binding Mode: The specific 3D arrangement of the ligand within the receptor's binding site.

Key Interactions: Identification of the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, or halogen bonds. hilarispublisher.com The bromine atom in this compound could potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions. hilarispublisher.com

This information can guide the rational design of more potent and selective analogues of the initial compound.

Table 5: Hypothetical Molecular Docking Results for this compound
ParameterDescriptionIllustrative Result
Binding Energy (kcal/mol) Estimated binding affinity. More negative values indicate stronger binding.-7.5
Interacting Residues Amino acids in the protein's active site that interact with the ligand.Tyr123, Ser245, Phe310
Interaction Types The nature of the chemical interactions stabilizing the complex.Hydrogen bond between formyl oxygen and Ser245; Halogen bond between bromine and backbone carbonyl of Tyr123; Pi-stacking with Phe310.

Note: This table is a hypothetical example of the output from a molecular docking simulation.

Advanced Analytical Methodologies for Research Characterization of 2 Bromo 4 Formylpiperidine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation Methodologies

Spectroscopic methods are paramount in determining the molecular structure of 2-Bromo-4-formylpiperidine. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms, the nature of functional groups, and the stereochemical arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum of this compound, the formyl proton (-CHO) is expected to appear as a distinct singlet or a narrow triplet in the downfield region, typically between 9.5 and 10.0 ppm. The proton on the carbon bearing the bromine atom (H-2) would also be significantly deshielded, with its chemical shift influenced by its axial or equatorial position on the piperidine (B6355638) ring. The remaining piperidine ring protons would appear in the more upfield region, with their multiplicities revealing their coupling relationships with adjacent protons. The solvent can influence the conformational equilibrium of the piperidine ring, which in turn affects the observed chemical shifts and coupling constants. nih.govnih.govresearchgate.net

Table 6.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
H-23.8 - 4.2-Chemical shift is dependent on the stereochemistry (axial/equatorial position of bromine).
H-31.8 - 2.2-Complex multiplet is expected.
H-42.5 - 2.9-Multiplet, deshielded by the adjacent formyl group.
H-51.6 - 2.0-Complex multiplet is expected.
H-62.9 - 3.3-Deshielded due to proximity to the nitrogen atom.
-CHO9.6 - 9.8-Typically a singlet or a narrow triplet.
C-255 - 6555 - 65Shift is influenced by the electronegative bromine atom.
C-325 - 3525 - 35
C-445 - 5545 - 55Deshielded by the formyl group.
C-520 - 3020 - 30
C-640 - 5040 - 50
C=O-195 - 205Characteristic for an aldehyde carbonyl carbon.

Note: The predicted values are based on typical chemical shift ranges for substituted piperidines and related structures. Actual experimental values may vary. pdx.eduoregonstate.edulibretexts.orgnetlify.appcompoundchem.com

Mass Spectrometry (MS) Methodologies for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (M and M+2).

Fragmentation patterns observed in the mass spectrum provide valuable structural information. Common fragmentation pathways for piperidine derivatives include alpha-cleavage adjacent to the nitrogen atom. For this compound, cleavage of the C-C bond next to the nitrogen could lead to the loss of various fragments. The loss of the bromine atom or the formyl group are also plausible fragmentation pathways that would be observed. nih.govresearchgate.netlibretexts.orgmiamioh.edulibretexts.org

Table 6.1.2: Plausible Mass Spectrometry Fragmentation for this compound
m/z Value Proposed Fragment Notes
205/207[M]⁺Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine.
176/178[M-CHO]⁺Loss of the formyl group (29 Da).
126[M-Br]⁺Loss of the bromine atom (79/81 Da).
82[C₅H₈N]⁺A common fragment from the piperidine ring after alpha-cleavage.

Infrared (IR) Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹.

Other key absorptions would include the C-H stretching vibrations of the piperidine ring and the formyl group. The aliphatic C-H stretches are generally observed between 2850 and 3000 cm⁻¹, while the aldehydic C-H stretch often appears as two weaker bands around 2720 and 2820 cm⁻¹. The presence of the C-Br bond would result in a stretching vibration in the fingerprint region, typically between 500 and 600 cm⁻¹, although it may be difficult to assign definitively. If the piperidine nitrogen is secondary (N-H), a characteristic N-H stretching band would be observed in the region of 3300-3500 cm⁻¹. rsc.orgresearchgate.netresearchgate.netnist.govnist.govchemicalbook.com

Table 6.1.3: Characteristic IR Absorption Frequencies for this compound
Functional Group Characteristic Absorption (cm⁻¹) Intensity
C=O (aldehyde)1720 - 1740Strong
C-H (alkane)2850 - 2960Medium to Strong
C-H (aldehyde)2720 and 2820Weak to Medium
N-H (if secondary amine)3300 - 3500Medium, broad
C-Br500 - 600Medium to Strong

Chiroptical Spectroscopy (e.g., CD, ORD) Methodologies for Stereochemical Analysis

Given that this compound has at least two stereocenters (at C-2 and C-4), it can exist as multiple stereoisomers. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for the stereochemical analysis of chiral molecules. wikipedia.org

These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule. slideshare.net The resulting CD or ORD spectrum is unique for each enantiomer and can be used to determine the absolute configuration of the molecule, often through comparison with theoretically calculated spectra. The sign and magnitude of the Cotton effect in the CD spectrum, which corresponds to the electronic transitions of the chromophores (in this case, the formyl group), are highly sensitive to the spatial arrangement of the atoms around the stereocenters. rsc.orglibretexts.orgrsc.org

Chromatographic Techniques for Purity Assessment and Separation Research

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures, the assessment of its purity, and the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of pharmaceutical intermediates like this compound. A typical reversed-phase HPLC method would be employed for this purpose.

For purity analysis, a C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a buffer like phosphate (B84403) or an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically performed using an ultraviolet (UV) detector, as the formyl group provides a chromophore that absorbs in the UV region. If the compound lacks a strong chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporating Light Scattering Detector (ELSD) can be utilized. nih.govwhiterose.ac.ukamericanpharmaceuticalreview.com

Furthermore, due to the chiral nature of this compound, chiral HPLC is the method of choice for separating its enantiomers and diastereomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. researchgate.netgoogle.comphenomenex.com

Table 6.2.1: Representative HPLC Method for Purity Analysis of this compound
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is a general method and would require optimization for the specific compound and its impurities. nih.govresearchgate.net

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) serves as a fundamental analytical technique for the separation and quantification of volatile and thermally stable compounds. In the context of this compound and its derivatives, GC methodologies are pivotal for purity assessment, reaction monitoring, and quality control. The inherent challenge in the GC analysis of piperidines lies in their polarity and potential for thermal degradation. Consequently, specific strategies are often employed to achieve reliable and reproducible results.

A common approach involves the derivatization of the piperidine nitrogen to enhance volatility and thermal stability. oup.com This process typically involves reacting the amine with a suitable agent to form a less polar and more stable derivative. For instance, acylation with reagents like pentafluorobenzoyl chloride can be utilized. oup.com The resulting fluorinated derivative exhibits improved chromatographic behavior and can be sensitively detected using an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD). oup.com

The choice of the GC column is critical for achieving optimal separation. Capillary columns with a stationary phase of diphenyl dimethyl polysiloxane are frequently employed for the analysis of piperidine-containing compounds. researchgate.net These columns offer good resolution and thermal stability. The temperature program of the GC oven is carefully optimized to ensure the efficient separation of the analyte from impurities and solvent peaks. researchgate.net

For quantitative analysis, an internal standard is often used to improve the precision and accuracy of the method. oup.com The internal standard should be a compound with similar chemical properties to the analyte but well-separated chromatographically.

Table 1: Illustrative GC Parameters for the Analysis of a Derivatized Piperidine Compound

ParameterCondition
Column Diphenyl dimethyl polysiloxane stationary phase (e.g., 30 m x 0.53 mm ID, 5.0 µm film thickness) researchgate.net
Carrier Gas Helium researchgate.net
Injector Temperature 280 °C
Oven Program Initial temperature 200°C, hold for 2 min, ramp at 20°C/min to final temperature, hold for 11 min researchgate.net
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) oup.comresearchgate.net
Detector Temperature 240 °C (FID) researchgate.net

This table provides a generalized set of parameters and may require optimization for the specific analysis of this compound.

X-Ray Crystallography for Solid-State Structure Determination Methodologies

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, this technique provides unequivocal proof of structure, including the conformation of the piperidine ring and the relative stereochemistry of its substituents.

The process begins with the growth of a high-quality single crystal of the compound. This is often the most challenging step and may involve techniques such as slow evaporation from a suitable solvent system. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is recorded on a detector.

The analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group of the crystal. Subsequent processing and refinement of the data lead to the generation of an electron density map, from which the positions of the individual atoms can be determined.

For piperidine derivatives, X-ray crystallography reveals crucial structural details. The piperidine ring typically adopts a chair conformation to minimize steric strain. researchgate.net The analysis will precisely determine the axial or equatorial orientation of the bromine and formyl substituents. This information is vital for understanding the compound's reactivity and its interactions with biological targets. Furthermore, the crystal structure reveals intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the solid state. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted Piperidine Derivative

ParameterValue
Crystal System Monoclinic researchgate.net
Space Group P21/c researchgate.net
a (Å) 9.5714(10) researchgate.net
b (Å) 19.7588(10) researchgate.net
c (Å) 11.3961(10) researchgate.net
β (°) 94.383(10) researchgate.net
Volume (ų) 2148.9(3) researchgate.net
Z 4 researchgate.net

This data is for a representative N-morpholinoacetyl-3-methyl-2,6-diphenylpiperidin-4-one and serves as an example of the type of information obtained from an X-ray crystallographic study. researchgate.net

Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing this compound and its derivatives. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely used of these techniques. biosynce.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection provided by mass spectrometry. biosynce.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a mass spectrum that is a unique fingerprint of the molecule.

For the analysis of this compound, GC-MS can provide both qualitative and quantitative information. The retention time from the GC provides one level of identification, while the mass spectrum offers definitive structural confirmation. researchgate.net The fragmentation pattern observed in the mass spectrum can be used to elucidate the structure of unknown impurities or degradation products. The presence of bromine's characteristic isotopic pattern (approximately equal abundance of 79Br and 81Br) in the mass spectrum is a key indicator for brominated compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique to GC-MS and is particularly well-suited for the analysis of compounds that are not amenable to GC due to low volatility or thermal instability. In LC-MS, the separation is performed using high-performance liquid chromatography (HPLC), and the eluent is introduced into a mass spectrometer.

This technique is highly valuable for the analysis of reaction mixtures, biological samples, and formulations containing this compound and its derivatives. The versatility of LC allows for a wide range of stationary and mobile phases to be used, enabling the separation of a broad spectrum of compounds. The mass spectrometer provides sensitive and selective detection, allowing for the identification and quantification of trace-level components.

Table 3: Comparison of GC-MS and LC-MS for the Analysis of this compound

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile and thermally stable compounds (or their derivatives)Wide range of compounds, including non-volatile and thermally labile
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phasePartitioning between a liquid mobile phase and a solid stationary phase
Ionization Techniques Electron Ionization (EI), Chemical Ionization (CI)Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)
Strengths High resolution, established libraries for spectral matching biosynce.comBroad applicability, soft ionization techniques preserve the molecular ion
Considerations for this compound May require derivatization to improve volatility and stability oup.comDirect analysis is often possible, good for polar derivatives

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies towards greener and more efficient processes is a paramount goal in modern chemistry. ajchem-a.com For 2-Bromo-4-formylpiperidine and its derivatives, future efforts will likely focus on moving beyond traditional multi-step batch syntheses, which often involve hazardous reagents and generate significant waste.

Key areas for development include:

Biocatalytic Methods : The use of enzymes in synthesis offers high selectivity under mild conditions. nih.gov Recent breakthroughs in the biocatalytic synthesis of piperidines, such as using immobilized lipases or combining biocatalysis with organocatalysis, present a promising sustainable alternative. rsc.orgrsc.org A novel approach combines biocatalytic C-H oxidation with radical cross-coupling, a method that dramatically simplifies the construction of complex piperidines and reduces the reliance on costly and toxic heavy metals like palladium. chemistryviews.orgnews-medical.net

Catalytic Hydrogenation : The development of novel heterogeneous catalysts, such as ruthenium or nickel silicide systems, allows for the diastereoselective cis-hydrogenation of substituted pyridines in environmentally benign solvents like water. nih.gov

One-Pot and Multicomponent Reactions : Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot) or where multiple starting materials react to form a complex product in a single step (multicomponent reaction) can significantly improve efficiency by reducing intermediate purification steps, solvent usage, and time. researchgate.netorganic-chemistry.org

Table 1: Comparison of Synthetic Strategies for Piperidine (B6355638) Derivatives
Synthetic StrategyKey FeaturesAdvantagesReferences
Traditional Multi-step SynthesisSequential protection, functionalization, and deprotection steps.Well-established and versatile. organic-chemistry.org
Biocatalytic C-H Oxidation & Radical Cross-CouplingEnzymatic hydroxylation followed by nickel electrocatalysis.Reduces step count (from ~17 to 2-5), cost-effective, avoids heavy metals. news-medical.net chemistryviews.orgnews-medical.net
Chemo-enzymatic DearomatizationCombines chemical synthesis with biocatalytic cascades (e.g., amine oxidase/ene imine reductase).High stereoselectivity, produces chiral piperidines under benign conditions. nih.gov nih.gov
Catalytic HydrogenationHeterogeneous catalysts (e.g., Co, Ru, Ni) for pyridine (B92270) reduction.High yields, can be performed in green solvents (water), diastereoselective. nih.gov nih.gov

Exploration of Undiscovered Reactivity Patterns for Further Derivatization

The this compound scaffold contains two distinct and chemically orthogonal functional groups, offering a rich landscape for chemical modification. While the individual reactivity of α-haloamines and aldehydes is well-documented, the interplay of these groups within the piperidine ring could lead to novel transformations.

Future research could investigate:

Radical-Mediated Cyclizations : The bromine atom could serve as a radical precursor, enabling intramolecular cyclization reactions to form fused or bridged bicyclic systems, a common motif in natural products. nih.govmdpi.com

Catalyst-Controlled C-H Functionalization : Dirhodium catalysts have shown the ability to selectively functionalize piperidines at the C2, C3, or C4 positions. nih.gov Exploring these catalysts with this compound could unlock pathways to previously inaccessible isomers and derivatives.

Domino and Cascade Reactions : The dual functionality is ripe for designing cascade reactions. For instance, an initial reaction at the formyl group (e.g., Knoevenagel condensation) could be followed by an intramolecular nucleophilic substitution of the bromine atom, leading to complex heterocyclic systems in a single synthetic operation.

Dehydrobromination : The α-bromo position allows for dehydrobromination via an E2 elimination pathway, which would introduce a C=C double bond, creating an α,β-unsaturated system conjugated with the piperidine nitrogen. libretexts.orgpressbooks.publibretexts.org This unlocks further Michael addition chemistry.

Expansion of Applications in Chemical Synthesis Research

The piperidine ring is a privileged structure found in numerous pharmaceuticals, including anticancer agents, antipsychotics, and analgesics. nih.govencyclopedia.pubresearchgate.net The unique substitution pattern of this compound makes it a highly valuable intermediate for building diverse molecular libraries for drug discovery.

Future applications could be expanded in several areas:

Medicinal Chemistry Scaffolding : Its bifunctional nature allows for sequential or orthogonal derivatization. The formyl group can be converted into various substituents via reductive amination, Wittig reactions, or aldol (B89426) condensations, while the bromine atom can be displaced by nucleophiles or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Natural Product Synthesis : Many complex alkaloids feature highly substituted piperidine cores. mdpi.com this compound could serve as a key starting material or intermediate in the total synthesis of such natural products.

Fragment-Based Drug Discovery : The compound itself can be used as a fragment for screening against biological targets. Hits can then be elaborated by chemically modifying the bromo and formyl handles to improve potency and selectivity.

Integration with Flow Chemistry and Automated Synthesis Research

The transition from traditional batch chemistry to continuous flow processing represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mtak.huspringerprofessional.denih.gov The synthesis of heterocyclic compounds, which often involves hazardous reagents or extreme conditions, is particularly well-suited for flow chemistry. mtak.huspringerprofessional.de

The integration of this compound synthesis into these platforms is a logical next step.

Improved Safety and Control : Flow reactors, with their small reaction volumes and superior heat transfer, allow for the safe use of hazardous reagents and the precise control of reaction parameters, leading to cleaner reactions and higher yields. nih.gov

Automated Synthesis Platforms : Robotic systems combined with flow chemistry enable high-throughput synthesis and optimization. atomfair.comnih.govnih.gov Such platforms can autonomously explore thousands of reaction conditions to identify optimal parameters or synthesize large libraries of derivatives for screening. atomfair.cominnovationnewsnetwork.com Researchers have developed automated systems that combine solid-phase synthesis with flow chemistry (SPS-flow), which could be adapted for producing derivatives of this compound on demand. innovationnewsnetwork.com

Table 2: Advantages of Flow Chemistry for Piperidine Synthesis
AdvantageDescriptionReferences
Enhanced SafetySmall reactor volumes minimize risks associated with hazardous reagents and exothermic reactions. mtak.hunih.gov
Precise ControlSuperior heat and mass transfer allow for precise control over temperature, pressure, and reaction time. nih.gov
Increased EfficiencyDrastic acceleration of reactions, leading to higher yields and cleaner product profiles in shorter times. springerprofessional.de organic-chemistry.orgspringerprofessional.de
ScalabilityProduction can be scaled by running the system for longer periods, avoiding the challenges of scaling up batch reactors. durham.ac.uk
AutomationEnables high-throughput experimentation, automated optimization, and multi-step "telescoped" synthesis. nih.gov nih.govdurham.ac.uksynplechem.com

Advanced Theoretical Predictions and Machine Learning Applications in Reaction Design

The intersection of data science, artificial intelligence (AI), and chemistry is creating powerful new tools for synthetic planning and reaction optimization. synthiaonline.com Computer-Aided Synthesis Planning (CASP) and machine learning (ML) models are becoming indispensable for accelerating chemical discovery. labmanager.comnih.gov

For a molecule like this compound, these technologies can be applied to:

Retrosynthesis and Route Planning : ML models, trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes that a human chemist might overlook. beilstein-journals.orgresearchgate.net Software can identify pathways that are more cost-effective, sustainable, or avoid patented procedures. labmanager.com

Reaction Condition Optimization : Active machine learning algorithms can rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature) with minimal experimental data. duke.edu These tools can analyze complex, multi-parameter spaces to identify optimal conditions for yield and selectivity, often outperforming human intuition. beilstein-journals.orgduke.eduresearchgate.netrsc.org

Predicting Novel Reactivity : By learning from existing reaction data, ML models can potentially predict the outcomes of unknown reactions, guiding chemists toward exploring novel reactivity patterns for the this compound core. acs.org This data-driven approach can accelerate the discovery of new derivatization strategies and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-4-formylpiperidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves bromination of 4-formylpiperidine derivatives using reagents like PBr3\text{PBr}_3 or NBS\text{NBS}. Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., CH2Cl2\text{CH}_2\text{Cl}_2), and temperature (0–25°C). For example, kinetic studies suggest that lower temperatures reduce side reactions like oxidation of the formyl group . Purification via column chromatography with ethyl acetate/hexane gradients (1:4 to 1:2) is recommended to isolate the product with >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : X-ray crystallography (using programs like SHELXL for refinement) confirms bond lengths and angles, particularly the C-Br bond (~1.93 Å) and planarity of the formyl group . Computational methods (DFT with B3LYP/6-31G*) predict electrophilic reactivity at the formyl carbon (Mulliken charge: +0.43) and nucleophilic substitution susceptibility at the bromine site . NMR (1H^1\text{H}, 13C^{13}\text{C}) reveals distinct shifts: formyl proton at δ 9.8–10.2 ppm and piperidine H-3 at δ 3.2–3.5 ppm due to bromine’s inductive effect .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in cross-coupling reactions be resolved?

  • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (reported 40–85%) may arise from competing hydrolysis of the formyl group under basic conditions. Systematic analysis using kinetic profiling (e.g., in situ IR monitoring) identifies optimal pH (7.5–8.5) and ligand systems (e.g., SPhos\text{SPhos}) to stabilize intermediates . Contradictory reports on regioselectivity in Buchwald-Hartwig aminations can be addressed by steric maps (e.g., Tolman cone angles) to rationalize amine vs. aryl bromide reactivity .

Q. What computational strategies predict the metabolic stability of this compound derivatives in drug discovery?

  • Methodological Answer : Density-functional tight-binding (DFTB) simulations combined with ADMET predictors (e.g., SwissADME) highlight metabolic vulnerabilities: oxidation at the formyl group (CYP3A4-mediated) and bromine displacement by glutathione. Free-energy perturbation (FEP) models quantify binding affinity changes upon substitution, guiding structural modifications (e.g., replacing Br with CF3_3 to reduce toxicity) .

Q. How do solvent effects and catalyst choice influence enantioselective transformations of this compound?

  • Methodological Answer : Asymmetric reductions (e.g., using (RR-BINAP)RuCl2_2) show solvent-dependent enantiomeric excess (ee). Polar aprotic solvents (e.g., DMF) stabilize transition states via H-bonding with the formyl group, achieving up to 92% ee. Kinetic resolution studies (Eyring plots) reveal entropy-driven selectivity (ΔS=15J/mol.K\Delta S^\ddagger = -15 \, \text{J/mol.K}) in protic solvents like MeOH .

Q. What experimental designs mitigate instability of this compound during long-term storage?

  • Methodological Answer : Degradation studies (HPLC-MS) identify two pathways: (1) hydrolysis of the formyl group to carboxylic acid (pH-dependent, accelerated at >6.5) and (2) Br elimination under light. Stabilization strategies include lyophilization with cryoprotectants (trehalose, 5% w/v) and storage in amber vials under argon at -20°C, reducing degradation to <2% over 12 months .

Data Analysis & Contradiction Resolution

Q. How should researchers interpret conflicting bioactivity data for this compound analogs in neurological assays?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 0.5–10 µM for dopamine receptor binding) may stem from assay conditions (e.g., Mg2+^{2+} concentration affecting receptor conformation). Meta-analysis using hierarchical Bayesian models accounts for inter-lab variability, while SPR (surface plasmon resonance) validates binding kinetics under standardized buffers (HEPES, pH 7.4) .

Q. What statistical frameworks address reproducibility challenges in catalytic applications of this compound?

  • Methodological Answer : Multivariate ANOVA identifies critical factors (catalyst loading, solvent, temperature) contributing to yield variance. Bootstrapping resampling (n=1000 iterations) calculates confidence intervals for turnover numbers (TON), distinguishing outliers due to trace moisture or oxygen contamination .

Ethical & Safety Considerations

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Methodological Answer : Occupational exposure limits (OELs) for brominated piperidines are undefined; however, ALARA principles apply. Use fume hoods (≥0.5 m/s face velocity) and PPE (nitrile gloves, goggles). LC-MS/MS monitoring of urinary bromide ions (threshold: 50 ppm) tracks systemic exposure in longitudinal studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.